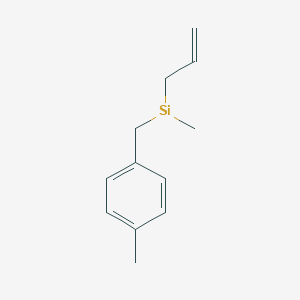
Trimethylsilyl 1-oxobutane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 1-oxobutane-2-sulfonate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 1-oxobutane-2-sulfonate moiety. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1-oxobutane-2-sulfonate typically involves the reaction of 1-oxobutane-2-sulfonate with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 1-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1-oxobutane-2-sulfonate and trimethylsilanol.
Oxidation and Reduction: The sulfonate moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 1-oxobutane-2-sulfonate and trimethylsilanol, while oxidation can produce sulfonic acid derivatives .
Applications De Recherche Scientifique
Trimethylsilyl 1-oxobutane-2-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug delivery systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of trimethylsilyl 1-oxobutane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. The sulfonate moiety can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trimethylsilyl 1-oxobutane-2-sulfonate include:
Trimethylsilyl Chloride: Used as a trimethylsilylating agent in organic synthesis.
Trimethylsilyl Trifluoromethanesulfonate: Another reagent used for introducing trimethylsilyl groups.
Trimethylsilyl Methanesulfonate: Similar in structure and reactivity to this compound
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group and a sulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes .
Propriétés
Numéro CAS |
72458-50-5 |
|---|---|
Formule moléculaire |
C7H16O4SSi |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
trimethylsilyl 1-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-5-7(6-8)12(9,10)11-13(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
KGBQUSCCTZYBSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)S(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



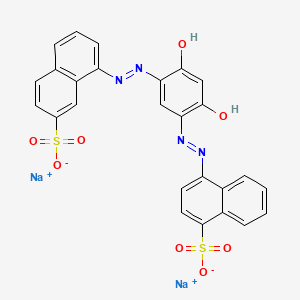
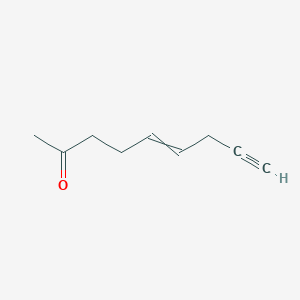
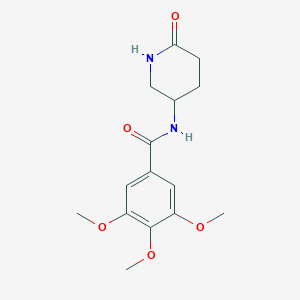

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
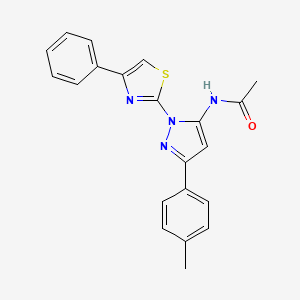

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
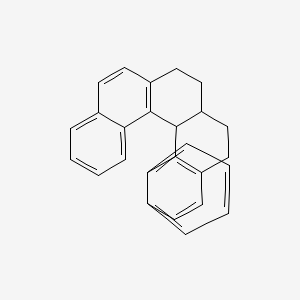
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
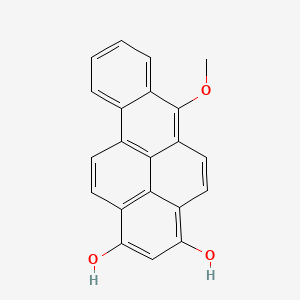
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
